molecular formula C13H26O B15161951 1-[(Prop-1-en-1-yl)oxy]decane CAS No. 148340-62-9

1-[(Prop-1-en-1-yl)oxy]decane

Cat. No.: B15161951
CAS No.: 148340-62-9
M. Wt: 198.34 g/mol
InChI Key: NKVSKHXOCBYNLT-UHFFFAOYSA-N
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Description

1-[(Prop-1-en-1-yl)oxy]decane is an organic compound characterized by the presence of a prop-1-en-1-yloxy group attached to a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Prop-1-en-1-yl)oxy]decane can be synthesized through the reaction of decanol with prop-1-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Prop-1-en-1-yl)oxy]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the prop-1-en-1-yloxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the prop-1-en-1-yloxy group.

Scientific Research Applications

1-[(Prop-1-en-1-yl)oxy]decane has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Prop-1-en-1-yl)oxy]decane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

  • 1-[(Prop-1-en-1-yl)oxy]nonane
  • 1-[(Prop-1-en-1-yl)oxy]undecane
  • 1-[(Prop-1-en-1-yl)oxy]dodecane

Comparison: 1-[(Prop-1-en-1-yl)oxy]decane is unique due to its specific chain length and the presence of the prop-1-en-1-yloxy group. Compared to similar compounds, it may exhibit distinct physical and chemical properties, such as boiling point, solubility, and reactivity, which can influence its applications and behavior in various contexts.

Properties

CAS No.

148340-62-9

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

1-prop-1-enoxydecane

InChI

InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h4,12H,3,5-11,13H2,1-2H3

InChI Key

NKVSKHXOCBYNLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC=CC

Origin of Product

United States

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